molecular formula C20H30N2O4 B3940218 1-cyclopentyl-4-(4-ethylbenzyl)piperazine oxalate

1-cyclopentyl-4-(4-ethylbenzyl)piperazine oxalate

Cat. No. B3940218
M. Wt: 362.5 g/mol
InChI Key: VNLBWVFAKKVENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-4-(4-ethylbenzyl)piperazine oxalate (CP 94,253) is a selective serotonin 1B (5-HT1B) receptor agonist that has been extensively studied for its potential therapeutic applications. CP 94,253 has been shown to have a high affinity for 5-HT1B receptors and a moderate affinity for 5-HT1D receptors. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

CP 94,253 acts as a selective agonist for 1-cyclopentyl-4-(4-ethylbenzyl)piperazine oxalate and 5-HT1D receptors, which are G protein-coupled receptors located in the central nervous system. The activation of these receptors leads to the inhibition of neurotransmitter release, including serotonin and dopamine, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
CP 94,253 has been shown to have a variety of biochemical and physiological effects, including the inhibition of serotonin and dopamine release, the reduction of anxiety and depression-like behaviors, and the attenuation of drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

CP 94,253 has several advantages for lab experiments, including its high affinity for 1-cyclopentyl-4-(4-ethylbenzyl)piperazine oxalate receptors and its selectivity for this receptor subtype. However, the compound has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

Future research on CP 94,253 could focus on its potential therapeutic applications, including as an anti-addictive agent, as well as its potential use in the treatment of migraines and obesity. Additional studies could also investigate the compound's mechanism of action and its effects on other neurotransmitter systems.

Scientific Research Applications

CP 94,253 has been extensively studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and anti-addictive agent. The compound has also been studied for its potential use in the treatment of migraines and as a potential treatment for obesity.

properties

IUPAC Name

1-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2.C2H2O4/c1-2-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18-5-3-4-6-18;3-1(4)2(5)6/h7-10,18H,2-6,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLBWVFAKKVENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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